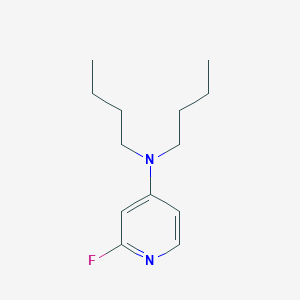![molecular formula C9H9F3N4 B1474664 2-(7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)乙胺 CAS No. 1781213-21-5](/img/structure/B1474664.png)
2-(7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)乙胺
描述
The compound “2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine” belongs to the class of 1,2,4-triazolo[4,3-a]pyridine derivatives . These compounds are known for their diverse pharmacological activities, including antifungal, anti-inflammatory, anti-oxidation, and anti-cancer activity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives often involves multi-step reactions under microwave irradiation conditions . The starting materials typically include 2,3-dichloropyridine and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of the compound was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .科学研究应用
氨基-1,2,4-三唑的农业和医学应用
氨基-1,2,4-三唑已广泛用于农业和医学,展示了它们的用途广泛且重要。在农业中,这些化合物构成了各种植物保护产品的基础,包括杀虫剂、杀菌剂和植物生长调节剂。它们在医学中的应用同样重要,可用于生产针对多种病原体的抗菌药物,以及具有抗缺血和膜稳定作用的心血管药物。这凸显了氨基-1,2,4-三唑在开发提高农业生产力和应对医学挑战的产品中所起的关键作用 (Nazarov 等人,2021)。
CNS 药物开发中的杂环化合物
包括三唑在内的杂环化合物在合成靶向中枢神经系统 (CNS) 的药物中至关重要。它们结构中氮原子的存在导致了广泛的生物活性,使其成为开发 CNS 药物的理想候选物。这凸显了三唑在为各种 CNS 疾病创造治疗剂方面的潜力,进一步强调了它们在药物化学中的重要性 (Saganuwan,2017)。
三唑衍生物的抗金黄色葡萄球菌活性
三唑衍生物对金黄色葡萄球菌(各种感染的常见原因)显示出有希望的抗菌活性。这些化合物抑制关键细菌酶和过程的能力凸显了它们作为新型抗金黄色葡萄球菌剂的潜力。这表明三唑衍生物可以通过为细菌感染提供新的治疗选择,在解决抗生素耐药性方面发挥至关重要的作用 (Li 和 Zhang,2021)。
合成应用和生物学意义
三唑衍生物因其广泛的合成应用和生物学意义而受到探索。它们是药物发现、生物偶联和材料科学中的关键支架。与含三唑化合物相关的多种生物活性,例如抗菌、抗炎和抗癌特性,凸显了它们在创造新疗法和材料中的效用。这种在应用和功能上的多样性突出了三唑衍生物在科学研究中的适应性和重要性 (Kaushik 等人,2019)。
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
Similar compounds have been found to interact with their targets through specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, indicating a wide range of potential molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been found to be influenced by reaction temperature .
未来方向
生化分析
Biochemical Properties
2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine leads to the suppression of downstream signaling pathways, which can result in reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-tumor activity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of c-Met kinase disrupts the signaling cascade that promotes cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Molecular Mechanism
At the molecular level, 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival. Additionally, 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine may also affect gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine can lead to sustained inhibition of c-Met kinase activity and prolonged anti-tumor effects in cancer cell lines.
Dosage Effects in Animal Models
The effects of 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then excreted through the renal and biliary systems. The interaction of 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is transported and distributed through specific transporters and binding proteins . The compound is known to interact with organic cation transporters, which facilitate its uptake into cells. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its therapeutic potential.
属性
IUPAC Name |
2-[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4/c10-9(11,12)6-2-4-16-7(1-3-13)14-15-8(16)5-6/h2,4-5H,1,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMRTCSOAMSLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CCN)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



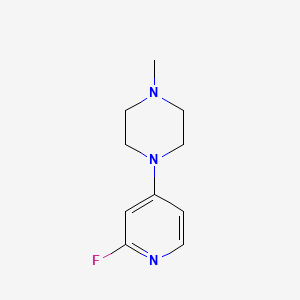
![[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1474586.png)
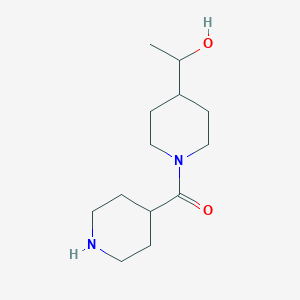
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B1474590.png)


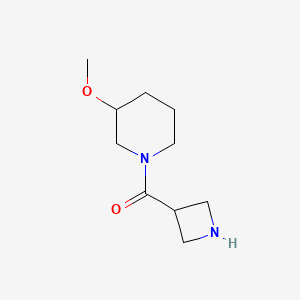


![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)
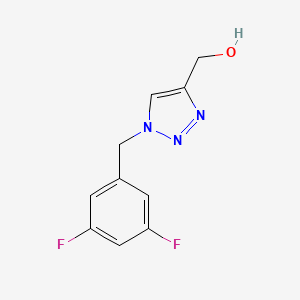
![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)
